3-ChloroMethyl-pyridine 1-oxide
Overview
Description
3-ChloroMethyl-pyridine 1-oxide is a chemical compound with the molecular formula C6H6ClNO and a molecular weight of 143.57 g/mol . It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and a chloromethyl group is attached to the third position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 3-ChloroMethyl-pyridine 1-oxide involves the following steps :
Stage 1: Dissolve 3-chloromethylpyridinium chloride (8.0 g, 49 mmol) in ice-cold, saturated aqueous sodium bicarbonate (100 mL). Extract the mixture with 2 x 100 mL chloroform. Dry the chloroform extracts with magnesium sulfate (MgSO4) and filter.
Stage 2: Add 32% peracetic acid in acetic acid (50 mL) to the filtrate and stir vigorously for 18 hours. The reaction mixture is then washed twice with cold, saturated aqueous sodium bicarbonate, dried with magnesium sulfate, and concentrated in vacuo.
Industrial Production Methods
Industrial production methods for this compound typically involve similar reaction conditions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-ChloroMethyl-pyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The N-oxide group can participate in oxidation reactions, often leading to the formation of more complex nitrogen-containing compounds.
Reduction: Reduction of the N-oxide group can revert it to the corresponding pyridine derivative.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracetic acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of more complex nitrogen oxides.
Reduction: Conversion to 3-chloromethylpyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-ChloroMethyl-pyridine 1-oxide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-ChloroMethyl-pyridine 1-oxide involves its interaction with molecular targets through its N-oxide and chloromethyl functional groups. The N-oxide group can participate in redox reactions, influencing the oxidative state of biological molecules. The chloromethyl group can undergo nucleophilic substitution, allowing the compound to modify biomolecules and potentially inhibit or activate specific pathways .
Comparison with Similar Compounds
Similar Compounds
3-Chloromethylpyridine: Lacks the N-oxide group, making it less reactive in redox reactions.
Pyridine N-oxide: Lacks the chloromethyl group, limiting its ability to undergo nucleophilic substitution.
3-Methylpyridine N-oxide: Similar structure but with a methyl group instead of a chloromethyl group, affecting its reactivity and applications.
Uniqueness
3-ChloroMethyl-pyridine 1-oxide is unique due to the presence of both the N-oxide and chloromethyl functional groups. This combination allows it to participate in a wider range of chemical reactions, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-(chloromethyl)-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-4-6-2-1-3-8(9)5-6/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJYEZKDLOGBOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500083 | |
Record name | 3-(Chloromethyl)-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82401-08-9 | |
Record name | 3-(Chloromethyl)-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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